

Unraveling Antiamoebin: A Technical Guide to its Structural Determination by X-ray Crystallography

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Compound of Interest

Compound Name: *Antiamoebin*

Cat. No.: *B15178500*

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Introduction

Antiamoebin, a member of the peptaibol family of fungal antibiotics, exhibits potent antiamoebic and membrane-modifying activities.^[1] Understanding its three-dimensional structure at an atomic level is paramount for elucidating its mechanism of action and for guiding the rational design of novel therapeutic agents. This technical guide provides an in-depth overview of the structural determination of **Antiamoebin I** by X-ray crystallography, compiling data from key studies to offer a comprehensive resource for researchers in the field. The primary crystal structures discussed are the 1.4 Å resolution structure of **Antiamoebin I** and the 1.0 Å resolution structure of an **Antiamoebin**-octanol solvate, which provides insights into the peptide's conformation in a membrane-mimetic environment.^{[1][2][3]}

Experimental Protocols

The successful determination of the crystal structure of **Antiamoebin** involves a series of meticulous experimental steps, from crystallization to data analysis. The following protocols are synthesized from the methodologies reported in the primary literature.

Crystallization

The initial and often most challenging step is to obtain high-quality crystals suitable for X-ray diffraction.

Antiamoebin I:

- Method: Vapor Diffusion.
- Crystallization Solution: Crystals of **Antiamoebin I** were grown from a solution containing methanol.[4] While the specific precipitating agents are not detailed in the abstract, methanol was the solvent from which the crystals were obtained.[4]

Antiamoebin-Octanol Solvate:

- Method: Cocrystallization.
- Crystallization Solution: Crystals were obtained from a 1:1 methanol/n-octanol mixture over a period of several weeks.[5] This approach was designed to create a membrane-mimetic environment for the peptaibol.[2][3][5]

X-ray Data Collection

Once suitable crystals are obtained, they are exposed to an X-ray beam to generate diffraction patterns.

Antiamoebin I:

- Resolution: 1.4 Å.[1]
- Further details on the data collection parameters were not available in the provided search results.

Antiamoebin-Octanol Solvate:

- Temperature: Data were measured at -50°C.[5]
- Radiation Source: CuK α radiation ($\lambda = 1.5428$ Å).[5]
- Diffractometer: Four-circle diffractometer.[5]

- Scan Mode: $\theta/2\theta$ scan mode.[5]
- Scan Width: $2.0^\circ + 2\theta(\alpha_1 - \alpha_2)$. [5]
- Scan Speed: $14^\circ/\text{min}$. [5]
- Maximum Resolution: 1.0 \AA ($2\theta_{\text{max}} = 100^\circ$). [5]

Structure Solution and Refinement

The collected diffraction data is then processed to solve the phase problem and refine the atomic model.

Antiamoebin I:

- The search results did not provide specific details on the structure solution and refinement methods for this particular structure.

Antiamoebin-Octanol Solvate:

- Phasing Method: Molecular Replacement. The initial placement of the **Antiamoebin** molecules in the unit cell was achieved using the known structure of Leu-zervamicin as a model in the program X-PLOR.[2][5]
- Refinement: The structure was refined through alternate cycles of ordinary least-squares refinement and difference maps. This process corrected the initial model and located the three cocrystallized octanol molecules.[5]
- Final Agreement Factor (R1): 11.95% for 4,113 observed reflections [$>4\sigma(F)$].[2][3]

Data Presentation

The crystallographic data for the two determined structures of **Antiamoebin** are summarized in the tables below for easy comparison.

Table 1: Crystallographic Data for Antiamoebin I

Parameter	Value	Reference
PDB ID	1JOH	[1]
Resolution (Å)	1.4	[1]

Note: Detailed crystallographic data for this structure were not available in the initial search results.

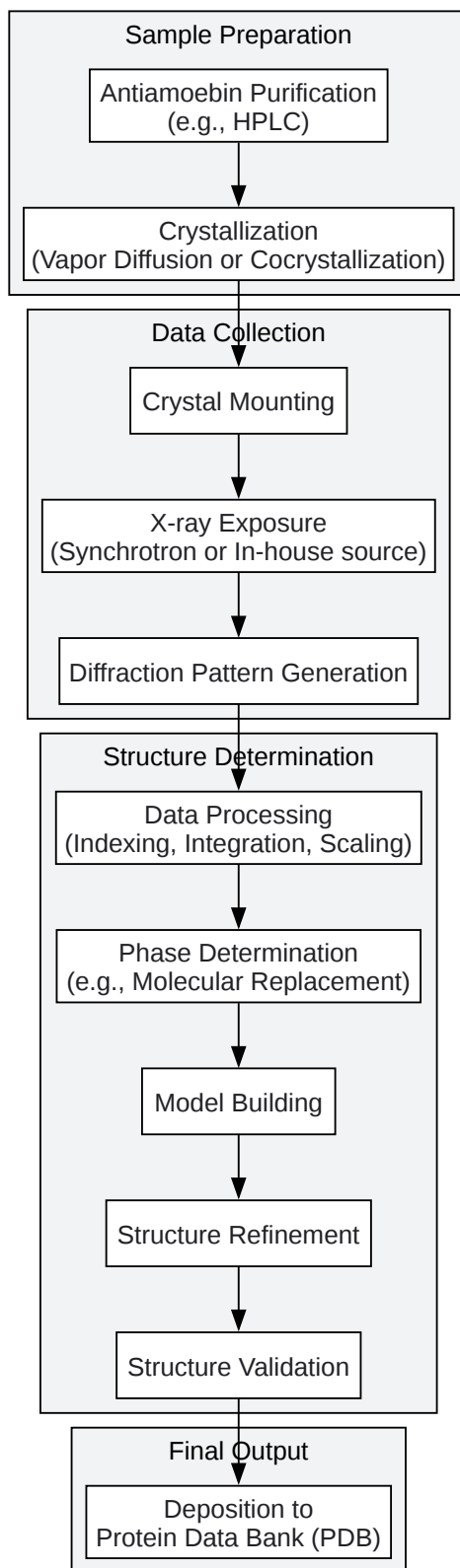
Table 2: Crystallographic Data for Antiamoebin-Octanol Solvate

Parameter	Value	Reference
PDB ID	Not explicitly stated, but related to the Karle et al. publication	[6]
Molecular Formula	$C_{82}H_{127}N_{17}O_{20} \cdot 3C_8H_{17}OH$	[2][5]
Molecular Weight	1623.0 + 390.7	[2][5]
Space Group	$P2_12_12_1$	[2][3][5]
Unit Cell Dimensions (Å)	$a = 9.143(2)$, $b = 28.590(8)$, $c = 44.289(8)$	[2][3][5]
Volume (Å ³)	11578	[2][5]
Z	4	[2][3][5]
Calculated Density (g/cm ³)	1.158	[2][5]
Resolution (Å)	~1.0	[2][3]
R1 Factor	11.95%	[2][3]

Visualizations

Experimental Workflow for X-ray Crystallography of Antiamoebin

The following diagram illustrates the general workflow for determining the crystal structure of a peptide like **Antiamoebin**.



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